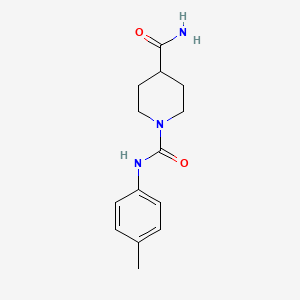![molecular formula C20H23N3O4 B4771397 N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B4771397.png)
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide
説明
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide, also known as MB-4, is a potent and selective inhibitor of the human serine protease kallikrein 7 (KLK7). KLK7 is a serine protease that is involved in a variety of physiological processes, including skin desquamation, inflammation, and cancer progression. MB-4 has been shown to have potential therapeutic applications in the treatment of skin disorders, such as psoriasis and atopic dermatitis, as well as in cancer therapy.
作用機序
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide inhibits KLK7 activity by binding to the enzyme's active site and blocking substrate binding. KLK7 is involved in the proteolytic cleavage of several proteins, including filaggrin, which is essential for skin barrier function. By inhibiting KLK7, N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide prevents the degradation of filaggrin and other proteins, leading to improved skin barrier function and reduced inflammation.
Biochemical and Physiological Effects:
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide has been shown to have several biochemical and physiological effects. In addition to inhibiting KLK7 activity, N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of skin inflammation. N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide has also been shown to increase the expression of proteins involved in skin barrier function, such as filaggrin and involucrin, leading to improved skin barrier function.
実験室実験の利点と制限
One advantage of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide is its high specificity for KLK7, which allows for selective inhibition of the enzyme without affecting other serine proteases. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide. One area of interest is the development of more efficient synthesis methods for N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide and its analogs. Another area of interest is the investigation of the potential therapeutic applications of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide in other skin disorders, such as acne and rosacea. Additionally, studies on the safety and toxicity of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide in animal models and human clinical trials are needed to further evaluate its potential as a therapeutic agent.
科学的研究の応用
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide inhibits KLK7 activity with high specificity, while having little effect on other serine proteases. In vivo studies have demonstrated that topical application of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide reduces skin inflammation and improves skin barrier function in animal models of psoriasis and atopic dermatitis.
特性
IUPAC Name |
N-[4-[[(2-methoxybenzoyl)amino]carbamoyl]phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(2)12-18(24)21-15-10-8-14(9-11-15)19(25)22-23-20(26)16-6-4-5-7-17(16)27-3/h4-11,13H,12H2,1-3H3,(H,21,24)(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYXKBVDLXJZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-methoxyphenoxy)propyl]piperidine](/img/structure/B4771315.png)
![2-{3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4771322.png)
![6-ethyl-4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4771329.png)
![1-[2-(2-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4771335.png)
![4'-chloro-1'-[(4-chlorophenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4771338.png)
![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4771367.png)
![3,5-dichloro-4-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4771370.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4771371.png)
![N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4771375.png)
![N-isobutyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4771386.png)

![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B4771404.png)
![3-(3-phenylpropyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4771419.png)
![4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4771427.png)